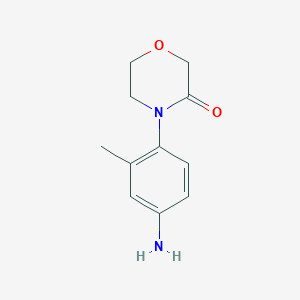

4-(4-Amino-2-methylphenyl)morpholin-3-one

描述

4-(4-Amino-2-methylphenyl)morpholin-3-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a morpholinone ring substituted with an amino group and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-methylphenyl)morpholin-3-one typically involves the reaction of 4-nitro-2-methylaniline with ethylene oxide, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the safety and efficiency of the process .

化学反应分析

Types of Reactions

4-(4-Amino-2-methylphenyl)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted morpholinone derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Key Intermediate in Drug Synthesis

One of the most significant applications of 4-(4-Amino-2-methylphenyl)morpholin-3-one is its role as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of rivaroxaban, a well-known anticoagulant used for preventing blood clots. The synthesis process of rivaroxaban heavily relies on the efficient preparation of this intermediate, making it crucial for industrial-scale drug manufacturing .

1.2 Anticancer and Antithrombotic Properties

Research has indicated that derivatives of morpholinone compounds exhibit promising anticancer and antithrombotic activities. For instance, studies have shown that morpholine-containing compounds can inhibit specific kinases involved in cancer progression and thrombosis. The introduction of amino groups in the structure enhances these biological activities, making this compound a candidate for further exploration in therapeutic applications .

Structural Analysis and Molecular Docking Studies

2.1 Structure-Activity Relationship (SAR)

The molecular structure of this compound allows for various modifications that can lead to different pharmacological profiles. Structure-activity relationship studies have been conducted to assess how changes in the molecular framework affect biological activity. These studies utilize computational methods such as Density Functional Theory (DFT) and molecular docking to predict interactions with biological targets .

2.2 Case Study: Inhibition Mechanisms

In a study examining the inhibition mechanisms of morpholine derivatives on specific protein targets, it was found that this compound exhibited significant binding affinity towards certain kinases implicated in cancer pathways. This suggests its potential utility as a lead compound for developing new anticancer agents .

Synthesis Methods and Yield Optimization

3.1 Industrial Synthesis Techniques

The production of this compound has been optimized through various synthetic routes, focusing on improving yield and purity. One such method involves reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a catalyst, achieving high yields suitable for industrial applications .

Table 1: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Hydrogenation of nitrophenyl derivative | 92 | |

| Reaction with glycidyl phthalimide | 92 | |

| General synthesis via acylation | Varies |

Future Directions and Research Opportunities

4.1 Exploration of Novel Derivatives

Given the promising biological activities associated with this compound, future research could focus on synthesizing novel derivatives to enhance efficacy against specific targets such as cancer cells or thrombotic conditions. The modification of substituents on the morpholine ring may yield compounds with improved pharmacokinetic properties.

4.2 Clinical Trials and Therapeutic Applications

To translate laboratory findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of formulations containing this compound or its derivatives. Investigating its potential as an adjunct therapy in existing treatment regimens could also be beneficial.

作用机制

The mechanism of action of 4-(4-Amino-2-methylphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

相似化合物的比较

Similar Compounds

4-(4-Aminophenyl)morpholin-3-one: Similar structure but lacks the methyl group on the phenyl ring.

4-(3-Aminophenyl)morpholin-3-one: Amino group is positioned differently on the phenyl ring.

4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group instead of an amino group.

Uniqueness

4-(4-Amino-2-methylphenyl)morpholin-3-one is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets and different pharmacological properties compared to similar compounds .

生物活性

4-(4-Amino-2-methylphenyl)morpholin-3-one, also known by its CAS number 482308-10-1, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The chemical structure of this compound features a morpholine ring substituted with an amino group and a methylphenyl moiety. The molecular formula is with a molecular weight of 194.24 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively.

Interaction with Biological Targets

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : It has shown promise in modulating receptor activity, which can lead to various pharmacological effects.

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with cell signaling pathways that regulate growth and survival.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of morpholinone compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Data Tables

常见问题

Basic Question: What is the synthetic pathway for preparing 4-(4-Amino-2-methylphenyl)morpholin-3-one?

Answer:

The compound is synthesized via a regioselective reaction between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and substituted aromatic amines. For example, a two-step procedure involves:

Intermediate formation : Reacting cyanuric chloride with 4-(4-aminophenyl)morpholin-3-one at 0°C in acetone with potassium carbonate as a base. This yields 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (INT-01) with 88% yield .

Final derivatization : Refluxing INT-01 with substituted aryl amines (e.g., 2-methylaniline) in 1,4-dioxane, followed by neutralization with K₂CO₃ and recrystallization from THF .

Key considerations : Temperature control (0°C for regioselectivity) and stoichiometric equivalence are critical for minimizing side products.

Basic Question: How is the compound characterized analytically?

Answer:

Characterization relies on spectral and elemental analysis:

- IR spectroscopy : Confirms the presence of morpholin-3-one (C=O stretch at ~1680 cm⁻¹) and aromatic C-N bonds (1250–1350 cm⁻¹) .

- ¹H NMR : Identifies methyl groups (δ 2.3–2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for INT-01 at m/z 365) .

- Elemental analysis : Ensures purity (>95% C, H, N content) .

Advanced Question: What factors influence regioselectivity during its synthesis?

Answer:

Regioselectivity in triazine substitution is controlled by:

- Temperature : Lower temperatures (0–5°C) favor monochlorination at the triazine’s 2-position, while higher temperatures lead to polychlorinated by-products .

- Solvent polarity : Polar aprotic solvents (e.g., acetone) stabilize intermediates and enhance reaction specificity .

- Catalyst/base : K₂CO₃ maintains mild basicity, preventing overhydrolysis of reactive chloro groups .

Advanced Question: How can structural modifications enhance bioactivity?

Answer:

Modifications at the triazine’s 4- and 6-positions significantly impact bioactivity:

- Antimicrobial optimization : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances bacterial inhibition. For example, compound V3-f showed potent activity against S. aureus (MIC = 8 µg/mL) .

- Antifungal activity : Bulky substituents (e.g., 3,4-dimethylphenyl in V3-h) improve fungal membrane penetration .

Methodological approach : Use structure-activity relationship (SAR) studies with iterative substitutions and in vitro assays (e.g., broth microdilution) to prioritize derivatives .

Basic Question: What is its role as a pharmaceutical intermediate?

Answer:

The compound is a key intermediate in synthesizing anticoagulants like Rivaroxaban. It acts as a precursor for introducing morpholinone pharmacophores into active pharmaceutical ingredients (APIs) .

Quality control : Impurity profiling (e.g., monitoring 4-(4-ethylaminophenyl)morpholin-3-one) ensures batch consistency during API production .

Advanced Question: How to address contradictions in reported synthetic yields?

Answer:

Discrepancies in yields (e.g., 88% in one study vs. lower in others) arise from:

- Reagent purity : Impure cyanuric chloride reduces intermediate formation efficiency .

- Workup protocols : Neutralization with dilute HCl versus other acids may precipitate by-products .

- Crystallization solvents : THF yields purer crystals than acetone, improving recovery .

Mitigation : Standardize reagents and validate protocols using TLC (toluene:acetone 8:2) for real-time monitoring .

Advanced Question: How to evaluate its stability under varying pH conditions?

Answer:

Stability studies involve:

Buffer preparation : Dissolve the compound in buffers (pH 1–13) and incubate at 25°C/40°C.

HPLC analysis : Quantify degradation products (e.g., hydrolyzed morpholinone) using C18 columns and UV detection (λ = 254 nm).

Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Basic Question: What impurities are associated with its synthesis?

Answer:

Common impurities include:

- By-products : 4-(4-Nitrophenyl)morpholin-3-one (from incomplete reduction) .

- Isomers : Regioisomeric triazine derivatives due to uncontrolled substitution .

Detection : Use reverse-phase HPLC with a mobile phase of acetonitrile:water (70:30) .

Advanced Question: How to design antimicrobial assays for its derivatives?

Answer:

Inoculum preparation : Adjust bacterial/fungal suspensions to 0.5 McFarland standard.

Microdilution : Test compounds in 96-well plates (concentration range: 2–128 µg/mL).

Endpoint analysis : Measure optical density (OD600) after 24h incubation. Compare MIC values to standard drugs (e.g., ciprofloxacin) .

Advanced Question: What computational methods support its optimization?

Answer:

属性

IUPAC Name |

4-(4-amino-2-methylphenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-9(12)2-3-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAZBJHRVLNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCOCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630605 | |

| Record name | 4-(4-Amino-2-methylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482308-10-1 | |

| Record name | 4-(4-Amino-2-methylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。